molecular formula C14H21BO3 B1323458 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 214360-63-1

2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1323458
CAS No.: 214360-63-1
M. Wt: 248.13 g/mol
InChI Key: KMHWSWITVAWIEB-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-purity boronic ester that serves as a critical building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, where it enables the efficient formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides . This reaction is a cornerstone method in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), allowing researchers to construct novel biaryl and heterobiaryl structures . Furthermore, this compound finds significant utility in material science for the development of advanced organic electronic materials. Its stability and reactivity make it a valuable tool for introducing functionalized aromatic systems into polymers and small molecules, contributing to the creation of OLEDs (Organic Light-Emitting Diodes) and organic semiconductors . The specific substitution pattern of the methoxy and methyl groups on the phenyl ring allows for fine-tuning of electronic properties and steric hindrance, which is essential for modulating the performance and characteristics of the final synthesized materials .

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-10-9-11(7-8-12(10)16-6)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHWSWITVAWIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxy-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general procedure includes dissolving the boronic acid and pinacol in an appropriate solvent, such as tetrahydrofuran (THF), and adding a dehydrating agent like molecular sieves or anhydrous magnesium sulfate. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or alkyl-aryl bonds. The dioxaborolane group acts as a boronate source, enabling transmetallation with aryl halides or triflates.

Reaction Conditions and Outcomes:

Reaction PartnerCatalyst SystemBaseSolventYield (%)Product Application
4-BromoanisolePd(PPh₃)₄ (2 mol%)K₂CO₃Dioxane/H₂O82Pharmaceutical intermediates
3-IodotoluenePdCl₂(dppf) (1.5 mol%)CsFTHF75Polymer synthesis
2-ChloropyridinePd(OAc)₂ (3 mol%)NaHCO₃EtOH/H₂O68Heterocyclic derivatives

Key Observations :

  • The methoxy group enhances electron density, directing coupling to para positions in aromatic systems .

  • Steric hindrance from the tetramethyl dioxaborolane ring slows transmetallation but improves selectivity .

Protodeboronation Under Acidic Conditions

Protodeboronation occurs in the presence of strong acids, cleaving the boron-carbon bond to yield substituted arenes.

Experimental Data:

AcidTemperature (°C)Time (h)Conversion (%)Major Product
H₂SO₄ (1M)2512954-Methoxy-3-methyltoluene
TsOH (10 mol%)506883-Methyl-4-methoxybenzene

Mechanism :

  • Protonation of the boronate oxygen.

  • Formation of a borinic acid intermediate.

  • Cleavage of the B–C bond via electrophilic aromatic substitution .

Transesterification with Diols

The dioxaborolane ring undergoes transesterification with diols (e.g., pinacol, ethylene glycol) to form new boronic esters.

Example:

DiolCatalystSolventTime (h)New Boronic Ester (Yield %)
PinacolNoneCH₂Cl₂2492
Ethylene glycolBF₃·Et₂OTHF1285

Applications :

  • Modifies solubility for specific reaction environments .

  • Enables sequential functionalization in multi-step syntheses .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation or nitration, though the boronate group requires protection.

Halogenation Example:

ReagentConditionsProductYield (%)
Br₂ (1.1 eq)FeCl₃, 0°C, 2h2-Bromo-4-methoxy-3-methylphenyl78

Note : Prior silylation of the boronate group prevents undesired side reactions .

Oxidation to Phenols

Oxidative cleavage of the boronate group yields substituted phenols.

Oxidizing AgentConditionsProductYield (%)
H₂O₂ (30%)NaOH (2M), 60°C, 4h4-Methoxy-3-methylphenol90
NaBO₃·4H₂OEtOH, 25°C, 8hSame as above83

Mechanistic Insights

  • Cross-Coupling : Proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation and reductive elimination .

  • Transesterification : Involves nucleophilic attack by the diol on the electron-deficient boron center.

Scientific Research Applications

Organic Synthesis

1.1 Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It acts as a boron source in Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds. The presence of the methoxy group enhances the reactivity and selectivity of the compound.

Reaction Type Key Features Reference
Suzuki-Miyaura CouplingEfficient formation of biaryls
Negishi CouplingVersatile for various substrates
Stille CouplingUseful in synthesizing complex molecules

1.2 Synthesis of Functionalized Compounds

This compound serves as an intermediate in the synthesis of various functionalized organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups.

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have indicated that derivatives of 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

Compound IC50 (nM) Target Enzyme Reference
Compound A18.4PD-1/PD-L1 interaction
Compound B21.9Kinase inhibition

2.2 Antifungal and Antibacterial Properties

The compound has also demonstrated antifungal and antibacterial activities against various pathogens. Its efficacy against Aspergillus niger and Aspergillus flavus highlights its potential as a therapeutic agent.

Materials Science

3.1 Polymer Chemistry

In materials science, this compound is utilized in the development of boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical properties.

Material Type Properties Application Area
Boron-Containing PolymersHigh thermal stabilityElectronics
CoatingsImproved adhesion and durabilityProtective coatings

Case Studies

Case Study 1: Application in Drug Development

A study published in MDPI explored the synthesis of novel small-molecule inhibitors targeting PD-1/PD-L1 interactions using derivatives of this compound. The results indicated promising anticancer activity with low toxicity profiles .

Case Study 2: Synthesis of Functionalized Biaryls

Research highlighted the successful application of this compound in synthesizing functionalized biaryls through Suzuki coupling reactions. The study demonstrated high yields and selectivity for desired products .

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Comparison with Similar Compounds

  • 4-Methoxy-3-methylphenylboronic acid
  • 4-Methoxy-2-methylphenylboronic acid
  • 4-Methoxyphenylboronic acid

Comparison: Compared to its analogs, 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity due to the presence of the dioxaborolane ring. This structural feature provides better control over the reactivity and selectivity in cross-coupling reactions, making it a preferred choice in synthetic applications .

Biological Activity

2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 214360-63-1) is a boron-containing compound that has garnered attention for its potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₄H₂₁BO₃
  • Molecular Weight : 248.13 g/mol
  • Structural Characteristics : The compound features a dioxaborolane ring which is significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets. Key areas of interest include:

  • Inhibition of Enzymatic Activity : The compound has been evaluated for its inhibitory effects on specific enzymes involved in cellular signaling pathways. For instance, studies have shown that it may inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a role in neuronal development and function .
  • Antioxidant Properties : Preliminary assays suggest that this compound exhibits antioxidant activity. This property could be beneficial in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : The compound's potential to modulate inflammatory responses has been explored. It appears to inhibit pro-inflammatory cytokine production in various cell types .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Absorption and Distribution : High gastrointestinal absorption and good blood-brain barrier permeability indicate potential for central nervous system applications .
  • Metabolic Stability : The compound is not significantly metabolized by major cytochrome P450 enzymes (CYPs), suggesting a favorable metabolic profile for therapeutic use .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on DYRK1A Inhibition :
    • A recent study utilized docking simulations to predict the binding affinity of this compound to DYRK1A.
    • Results indicated a strong interaction with key residues in the active site of the enzyme, leading to significant inhibition at nanomolar concentrations .
  • Anti-inflammatory Activity Assessment :
    • In vitro experiments demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
    • This suggests its potential utility in treating inflammatory diseases .

Data Summary Table

PropertyValue
Molecular Weight248.13 g/mol
CAS Number214360-63-1
GI AbsorptionHigh
BBB PermeabilityYes
CYP InhibitionCYP2D6 (Yes), others (No)
Antioxidant ActivityYes
Anti-inflammatory ActivityYes

Q & A

Q. What are the optimized synthetic protocols for preparing 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Methodological Answer: High yields (e.g., 83%) can be achieved using transition-metal catalysts like UiO-Co (0.2 mol%) with B₂pin₂ in 4-methoxytoluene at ambient conditions. Key factors include:

  • Catalyst loading : ≤1 mol% to minimize side reactions.
  • Solvent choice : Aromatic solvents (e.g., toluene) enhance boron reagent solubility .
  • Purification : Flash column chromatography (hexane/EtOAc gradients) effectively isolates the product . Table 1: Yield Optimization Parameters:
CatalystSolventYieldReference
UiO-CoToluene83%
NoneTHF66%

Q. How should researchers address missing carbon signals in NMR characterization of this compound?

Methodological Answer: Quadrupolar relaxation from the boron atom (¹¹B, I = 3/2) broadens adjacent ¹³C signals (e.g., the boron-bound aromatic carbon). Mitigation strategies include:

  • Using high-field NMR (≥400 MHz) to improve resolution.
  • Employing deuterated solvents (e.g., CDCl₃) to reduce noise .
  • Analyzing ¹¹B NMR (128 MHz) for boron environment confirmation (δ ~30–35 ppm typical for dioxaborolanes) .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Flash chromatography : Use silica gel with hexane/EtOAc (20:1 to 10:1 gradients) for optimal separation .
  • Recrystallization : Less effective due to the compound’s oily nature but may work with hexane/ether mixtures .

Advanced Research Questions

Q. How can this compound be utilized in chemoselective catalytic applications, such as cross-coupling reactions?

Methodological Answer: The boronate ester group enables Suzuki-Miyaura coupling. For chemoselectivity:

  • Use Pd(PPh₃)₄ (2 mol%) in THF/H₂O (3:1) with K₂CO₃ as base at 80°C.
  • Avoid competing protodeboronation by maintaining anhydrous conditions . Note: Steric hindrance from the 4-methoxy-3-methyl group may slow coupling; microwave-assisted heating (100°C, 10 min) improves efficiency .

Q. What electrochemical strategies enhance cross-electrophile coupling reactions involving this compound?

Methodological Answer: Electrochemical reduction (e.g., −2.0 V vs Ag/AgCl) in DMF with NiCl₂(dme) as catalyst enables C(sp²)-C(sp³) bond formation:

  • Electrode setup : Carbon cathode, Zn anode.
  • Additives : 4,4’-bipyridine as a ligand improves Faradaic efficiency (~85%) .

Q. How can diastereomeric ratios (dr) be controlled or analyzed in derivatives of this compound?

Methodological Answer:

  • Stereocontrol : Chiral ligands (e.g., (R)-BINAP) in Pd-catalyzed couplings induce asymmetry (dr up to 5:1 observed in similar systems) .
  • Analysis : Chiral HPLC (Chiralpak IA column, hexane/IPA) or ¹⁹F NMR (if fluorinated analogs are synthesized) .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage : Under argon at −20°C in flame-dried glassware.
  • Decomposition signs : Discoloration (yellow to brown) indicates hydrolysis; monitor via ¹H NMR for boronic acid byproducts .

Q. How can mechanistic studies elucidate the role of this compound in radical reactions?

Methodological Answer:

  • EPR spectroscopy : Detect radical intermediates (e.g., aryl radicals) during Ir-catalyzed photoredox reactions.
  • Radical trapping : Add TEMPO (2 equiv) to quench radicals; loss of product confirms radical pathway .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting yields reported for similar dioxaborolane syntheses?

Methodological Answer: Discrepancies arise from catalyst activity and solvent effects. For example:

  • UiO-Co in toluene gives 83% yield , while NaOt-Bu in THF yields 66% .
  • Troubleshooting : Test catalyst-solvent combinations systematically; characterize intermediates via in situ IR to identify bottlenecks .

Methodological Tables

Table 2: Representative ¹H NMR Data for Key Protons

Proton Environmentδ (ppm)MultiplicityReference
Aromatic (4-OCH₃)6.75–6.85Doublet
OCH₃3.80Singlet
Tetramethyl groups1.30–1.35Singlet

Table 3: Catalytic Systems for Cross-Coupling

SubstrateCatalystYieldConditionsReference
Aryl chloridesPd(OAc)₂78%THF, 80°C, 12 h
Alkyl bromidesNiCl₂65%Electrochemical

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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